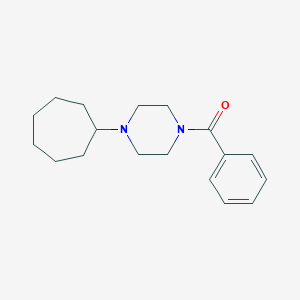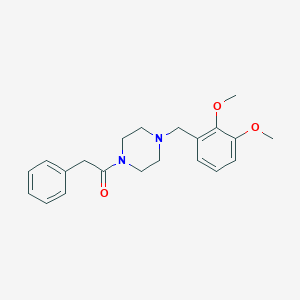![molecular formula C16H23ClN2O B247582 4-[1-(4-Chlorobenzyl)-4-piperidinyl]morpholine](/img/structure/B247582.png)
4-[1-(4-Chlorobenzyl)-4-piperidinyl]morpholine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-[1-(4-Chlorobenzyl)-4-piperidinyl]morpholine, also known as CBPM, is a chemical compound that has been studied extensively for its potential applications in scientific research. CBPM is a morpholine derivative that has been synthesized through a variety of methods, and has been found to have a range of biochemical and physiological effects. In
作用機序
The mechanism of action of 4-[1-(4-Chlorobenzyl)-4-piperidinyl]morpholine is not fully understood, but it is thought to act as a sigma-1 receptor agonist. Activation of the sigma-1 receptor has been shown to have a range of effects on cellular processes, including modulation of ion channels, regulation of intracellular calcium signaling, and regulation of gene expression. This compound has been found to have a range of effects on cellular processes, including modulation of ion channels, regulation of intracellular calcium signaling, and regulation of gene expression.
Biochemical and Physiological Effects:
This compound has been found to have a range of biochemical and physiological effects. In addition to its effects on the sigma-1 receptor, this compound has been found to inhibit voltage-gated sodium channels, and to increase the release of acetylcholine in the brain. This compound has also been shown to have neuroprotective effects in animal models of stroke and neurodegenerative disease.
実験室実験の利点と制限
4-[1-(4-Chlorobenzyl)-4-piperidinyl]morpholine has several advantages for use in laboratory experiments. It has high affinity for the sigma-1 receptor, making it a useful tool compound for studying the physiological effects of sigma-1 receptor activation. This compound is also relatively easy to synthesize, and can be obtained in high purity. However, this compound has several limitations for use in laboratory experiments. It has low solubility in aqueous solutions, and can be difficult to work with in some experimental settings. In addition, this compound has not been extensively studied in vivo, and its effects in living organisms are not well understood.
将来の方向性
There are several areas of future research that could be explored with 4-[1-(4-Chlorobenzyl)-4-piperidinyl]morpholine. One area of research could focus on the development of this compound derivatives with improved solubility and bioavailability. Another area of research could focus on the in vivo effects of this compound, and its potential as a therapeutic agent for neurodegenerative diseases. Finally, this compound could be used as a tool compound to study the role of the sigma-1 receptor in a range of physiological processes, including pain perception, cognitive function, and cell survival.
合成法
4-[1-(4-Chlorobenzyl)-4-piperidinyl]morpholine has been synthesized using a variety of methods, including the reaction of 4-chlorobenzyl chloride with morpholine in the presence of a base, or the reaction of 4-chlorobenzylamine with morpholine in the presence of a dehydrating agent. Other methods include the reaction of 4-chlorobenzyl bromide with morpholine in the presence of a palladium catalyst, or the reaction of 4-chlorobenzyl alcohol with morpholine in the presence of a dehydrating agent. Regardless of the method used, the synthesis of this compound typically involves the reaction of a 4-chlorobenzyl derivative with morpholine.
科学的研究の応用
4-[1-(4-Chlorobenzyl)-4-piperidinyl]morpholine has been studied extensively for its potential applications in scientific research. One area of research that has focused on this compound is its potential as a ligand for the sigma-1 receptor. The sigma-1 receptor is a protein that is involved in a range of physiological processes, including pain perception, cognitive function, and cell survival. This compound has been found to bind to the sigma-1 receptor with high affinity, and has been used as a tool compound to study the physiological effects of sigma-1 receptor activation.
特性
分子式 |
C16H23ClN2O |
|---|---|
分子量 |
294.82 g/mol |
IUPAC名 |
4-[1-[(4-chlorophenyl)methyl]piperidin-4-yl]morpholine |
InChI |
InChI=1S/C16H23ClN2O/c17-15-3-1-14(2-4-15)13-18-7-5-16(6-8-18)19-9-11-20-12-10-19/h1-4,16H,5-13H2 |
InChIキー |
RLGMFPQJQATVAG-UHFFFAOYSA-N |
SMILES |
C1CN(CCC1N2CCOCC2)CC3=CC=C(C=C3)Cl |
正規SMILES |
C1CN(CCC1N2CCOCC2)CC3=CC=C(C=C3)Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




![1-(2-Methoxybenzoyl)-4-[4-(methylsulfanyl)benzyl]piperazine](/img/structure/B247502.png)
![1-[(4-Chlorophenoxy)acetyl]-4-(2-fluorobenzyl)piperazine](/img/structure/B247503.png)
![1-[(4-Methylphenyl)sulfonyl]-4-(2,4,5-trimethoxybenzyl)piperazine](/img/structure/B247506.png)
![3-Cyclopentyl-1-[4-(pyridin-2-ylmethyl)piperazin-1-yl]propan-1-one](/img/structure/B247507.png)



![1-(2,4-Dimethoxybenzyl)-4-[(2-naphthyloxy)acetyl]piperazine](/img/structure/B247512.png)




